Pyrazole-4-carboxamide derivatives represent a class of heterocyclic compounds gaining increasing attention for their diverse biological activities. In particular, they have emerged as promising scaffolds for developing novel antifungal agents [, , , ]. These compounds typically feature a pyrazole ring substituted at the 4-position with a carboxamide group, along with various other substitutions that modulate their activity and pharmacological properties.
This compound is recorded under the CAS number 126309-11-3 and is available from various chemical suppliers, indicating its relevance in research and development contexts. The presence of both a carbonyl and an amide functional group suggests that it may exhibit interesting reactivity patterns typical of such functionalities.
The synthesis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can be achieved through several methods, often involving the introduction of the difluoromethyl group into a suitable piperidine precursor. One common synthetic route involves the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity of the final product .
The molecular structure of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems .
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is not fully elucidated but may involve:
Research suggests that compounds with similar structures often interact with protein targets via hydrogen bonding and hydrophobic interactions facilitated by their piperidine core and functional groups .
The physical and chemical properties of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide include:
These properties are crucial for determining formulation strategies for drug development.
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide has potential applications in several fields:
Research continues to explore its efficacy and safety profiles in various biological contexts .
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide (CAS 126309-11-3) is a synthetically accessible piperidine derivative with molecular formula C₇H₁₀F₂N₂O₂ and molecular weight 192.16 g/mol [1]. Its structure features a six-membered piperidine ring substituted at the 3-position with a difluoromethyl group (–CF₂H) and a carboxamide moiety (–CONH₂), while the 2-position is modified by a carbonyl (oxo) group (=O) [1] [6]. This combination creates a stereogenic center at C3 and positions the compound at the intersection of several pharmacologically significant chemical spaces: the conformational flexibility of piperidine, the polarity-modifying effects of fluorine, and the hydrogen-bonding capacity of the carboxamide. The compound’s SMILES notation (O=C(C1(C(F)F)C(NCCC1)=O)N) encodes its connectivity and functional group arrangement [1]. As a building block, it offers multiple vectors for derivatization, including the nucleophilic nitrogen, electrophilic carbonyl, and hydrogen-bond-donating carboxamide, making it a versatile scaffold in medicinal chemistry campaigns targeting central nervous system disorders, oncology, and infectious diseases.
Table 1: Key Physicochemical Properties of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
| Property | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 126309-11-3 | Arctom Scientific [1] |
| Molecular Formula | C₇H₁₀F₂N₂O₂ | PubChem/Arctom [1] [5] |
| Molecular Weight | 192.16 g/mol | Arctom Scientific [1] |
| SMILES Notation | O=C(C1(C(F)F)C(NCCC1)=O)N | Arctom Scientific [1] |
| Hazard Statements (GHS) | H302, H315, H319, H335 | Safety Data [1] |
| Storage Conditions | Sealed, dry, room temperature | Arctom Scientific [1] |
Piperidine is a saturated six-membered heterocycle with one sp³-hybridized nitrogen atom and five methylene units, adopting chair or boat conformations that influence its bioactive presentation [2] [6]. Piperidine derivatives constitute foundational scaffolds in >20 classes of pharmaceuticals, spanning antipsychotics (e.g., risperidone), analgesics (e.g., fentanyl), anticancer agents (e.g., palbociclib), and Alzheimer’s therapeutics (e.g., donepezil) [2] [6] [7]. This prevalence stems from the ring’s ability to:
Recent advances highlight piperidine’s role in complex architectures like 3,6-diazabicyclo[3.1.1]heptanes (selpercatinib) and fluorinated analogs (cis-3-fluoropiperidines in kinase inhibitors) [6] [10]. 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide extends this legacy with its C3 quaternary center and fluorine-enhanced polarity.
The difluoromethyl group (–CF₂H) is a strategic bioisostere for –OH, –SH, or –NH₂ due to its:
The oxo group (C=O) at C2:
Table 2: Impact of Difluoromethyl and Oxo Groups on Molecular Properties
| Functional Group | Key Property | Biological Consequence | Example |
|---|---|---|---|
| –CF₂H | H-bond donor ([A] ≈ 0.10) | Mimics –OH/–SH; enhances target affinity | OCF₂H in NK1 antagonists [3] |
| –CF₂H | Moderate lipophilicity (logP +0.5–1) | Balances solubility/permeability | ArCF₂H in antipsychotics [3] |
| 2-Oxo (lactam) | H-bond acceptor (C=O) | Binds catalytic sites in enzymes | PARP inhibitors (olaparib) [7] |
| 2-Oxo | Sp² hybridization at C2 | Constrains ring conformation; planarizes | Antiviral piperidinones [6] |
Carboxamide-decorated heterocycles represent a "privileged scaffold" in medicinal chemistry due to their dual hydrogen-bonding capacity (donor/acceptor), metabolic stability, and synthetic accessibility. Key historical milestones include:
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide merges this carboxamide legacy with fluorination strategies. The –CONH₂ group provides:
Table 3: Evolution of Carboxamide-Containing Piperidine(/Piperazine) Pharmaceuticals
| Era | Drug Example | Therapeutic Area | Role of Carboxamide | Reference |
|---|---|---|---|---|
| Pre-1980s | Piperine (natural) | Antipyretic/Antimicrobial | Amide linker for bioavailability | [2] |
| 1980s–2000s | Haloperidol derivatives | Antipsychotic | H-bonding for D₂ receptor affinity | [2] |
| 2010s–Present | Palbociclib (1) | Breast Cancer (CDK4/6) | Pyridine-carboxamide hinge binding | [7] |
| 2010s–Present | Vortioxetine (3) | Depression (5-HT mod.) | Piperazine-carboxamide for SERT binding | [7] |
| 2010s–Present | Olaparib (27) | Ovarian Cancer (PARP) | Benzamide for Zn²⁺ chelation | [7] |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5